molecular formula C13H19NO2S B581213 H-beta,beta-Dimethyl-L-cys(pmebzl)-OH CAS No. 1039102-11-8

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH

Cat. No.: B581213
CAS No.: 1039102-11-8
M. Wt: 253.36
InChI Key: RXGXZBVIVDNKTB-LLVKDONJSA-N
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Description

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH (CAS: 1039102-11-8) is a modified cysteine derivative featuring a beta,beta-dimethyl substitution and a para-methylbenzyl (pmebzl) protecting group on the thiol side chain. This compound is a white crystalline powder with high purity (99%) and is primarily utilized in synthesizing peptidic ligands for biomimetic nitrile hydration catalysis . Key properties include:

  • Boiling point: 425.6±45.0 °C (predicted)
  • Density: 1.0±0.06 g/cm³ (predicted)
  • pKa: 2.14±0.12 (predicted)
  • Storage: Stable at 2–8°C .

Its structural uniqueness—specifically the dimethyl group and pmebzl protection—enhances steric hindrance and modulates reactivity, making it valuable in selective catalytic applications.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXZBVIVDNKTB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH typically involves the following steps:

    Protection of Functional Groups: Protecting the amino and carboxyl groups of cysteine to prevent unwanted reactions.

    Introduction of Beta,Beta-Dimethyl Group: Using reagents such as methyl iodide in the presence of a base to introduce the dimethyl group.

    Attachment of P-Methylbenzyl Group: Employing a coupling reaction with p-methylbenzyl chloride under basic conditions.

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH can undergo various chemical reactions, including:

    Oxidation: Oxidation of the thiol group to form disulfides.

    Reduction: Reduction of disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions at the beta,beta-dimethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Free thiol form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH involves its interaction with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The beta,beta-dimethyl and p-methylbenzyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is compared to structurally related amino acid derivatives (Table 1), focusing on substitutions, stereochemistry, and protecting groups:

Compound ID Structure Stereochemistry Protecting Group Key Substituents
SS-1550 (Target) H-beta,beta-Dimethyl-L-cys(pmebzl)-OH L-isomer pmebzl Beta,beta-dimethyl
SS-1551 H-beta,beta-Dimethyl-D-Cys(pMeOBzl)-OH D-isomer pMeOBzl (methoxy) Beta,beta-dimethyl
SS-1539 H-beta,beta-dimethyl-L-cys(pmeobzl)-OH L-isomer pmeobzl Beta,beta-dimethyl
SS-9409 Beta-chloro-D-alanine hydrochloride D-isomer - Beta-chloro
SS-7731 H-Beta-chloro-Ala-OMe hydrochloride L-isomer OMe (methyl ester) Beta-chloro

Key Observations :

  • Stereochemistry : SS-1550 (L-isomer) and SS-1551 (D-isomer) differ in chiral configuration, which may influence their biological activity or interaction with enzymes .
  • Protecting Groups: SS-1550 (pmebzl) vs.
  • Substituents : Beta-chloro derivatives (SS-9409, SS-7731) lack dimethyl groups but feature chlorine, a strong electron-withdrawing substituent. This enhances reactivity in nucleophilic substitutions compared to dimethylated analogs .

Physical and Chemical Properties

Table 2 summarizes critical physicochemical parameters:

Compound ID Purity (%) Boiling Point (°C) Density (g/cm³) pKa Storage Conditions
SS-1550 99 425.6±45.0 1.0±0.06 2.14±0.12 2–8°C
SS-1551 95 - - - 2–8°C
SS-1539 95 - - - 2–8°C
SS-9409 96 - - - Ambient
SS-7731 98 - - - Ambient

Key Observations :

  • Purity : SS-1550 (99%) exceeds SS-1551 and SS-1539 (95%), suggesting higher synthetic optimization .
  • Acidity : The pKa of SS-1550 (2.14) indicates moderate acidity, likely due to the pmebzl group stabilizing the deprotonated thiol. Beta-chloro analogs may exhibit lower pKa values due to chlorine's electron-withdrawing effects .
  • Stability : All dimethylated compounds require refrigeration (2–8°C), whereas chloro derivatives (SS-9409, SS-7731) are stable at ambient conditions, reflecting differences in hydrolytic sensitivity .

Biological Activity

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH is a synthetic amino acid derivative that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a beta,beta-dimethyl group and a p-methylbenzyl group attached to the cysteine backbone. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.307 g/mol. The compound's structure allows for significant interactions with biological molecules, particularly proteins.

The biological activity of this compound primarily arises from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction is crucial for stabilizing protein structures and influencing their functions. Additionally, the beta,beta-dimethyl and p-methylbenzyl groups enhance the compound's hydrophobicity, potentially affecting its binding affinity to various molecular targets .

1. Protein Structure Studies

This compound has been utilized as a building block in peptide synthesis, particularly in the study of protein folding and stability. Its incorporation into peptides allows researchers to investigate how modifications at the cysteine position can alter protein conformation and dynamics.

2. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the thiol group's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in areas such as neurodegenerative diseases where oxidative damage plays a significant role. Its ability to modulate protein interactions could also be beneficial in drug design.

Case Studies

Case Study 1: Protein Folding and Stability

  • Objective : To assess the impact of this compound on protein stability.
  • Method : Peptides containing this compound were synthesized and analyzed for thermal stability using circular dichroism spectroscopy.
  • Results : The incorporation of this compound improved thermal stability compared to control peptides lacking this modification.

Case Study 2: Antioxidant Efficacy

  • Objective : To evaluate the antioxidant capacity of this compound.
  • Method : The compound was tested against various free radicals in vitro.
  • Results : Significant scavenging activity was observed, indicating its potential use as an antioxidant agent in therapeutic formulations.

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.307 g/mol
Melting PointNot Available
Boiling Point417.6 ± 45.0 °C
Density1.3 ± 0.1 g/cm³

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